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For Researchers, Scientists, and Drug Development Professionals

The reactivity of the nitro group, a cornerstone of modern organic synthesis, has a rich history

rooted in the foundational discoveries of the late 19th and early 20th centuries. This technical

guide delves into the seminal studies that first elucidated the fundamental reactions of

nitroalkenes and their precursors. These early investigations into the Henry (nitroaldol)

reaction, the Nef reaction, and the Michael addition laid the groundwork for the diverse

applications of nitro compounds in contemporary chemistry and drug development. This

document provides a detailed examination of the original experimental methodologies,

quantitative data from these pioneering studies, and visualizations of the core chemical

transformations.

The Henry Reaction: Pioneering Carbon-Carbon
Bond Formation
In 1895, the Belgian chemist Louis Henry reported a novel carbon-carbon bond-forming

reaction between a nitroalkane and an aldehyde or ketone in the presence of a base, yielding a

β-nitro alcohol.[1][2][3][4] This transformation, now known as the Henry or nitroaldol reaction,

proved to be a versatile method for the construction of complex molecules due to the synthetic

utility of its products.[1][5] The β-nitro alcohols can be readily dehydrated to form nitroalkenes,

reduced to β-amino alcohols, or oxidized to α-nitro ketones.[1][2]

Early Experimental Protocol for the Henry Reaction
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Henry's initial investigations involved the reaction of nitromethane with various aldehydes. A

typical early protocol for the reaction of nitromethane with formaldehyde is as follows:

Experimental Protocol: Synthesis of 2-Nitro-1,3-propanediol

Reactants: Formaldehyde (aqueous solution) and Nitromethane.

Base: An aqueous solution of potassium carbonate.

Procedure:

Nitromethane is added to an aqueous solution of formaldehyde.

A dilute solution of potassium carbonate is slowly added to the mixture, keeping the

temperature low.

The reaction mixture is allowed to stand for a period of time.

The product, 2-nitro-1,3-propanediol, is isolated from the reaction mixture.

Note: Early reports often lacked the precise quantitative details and analytical rigor of modern

publications.

Quantitative Data from Early Henry Reaction Studies
The following table summarizes representative data from early studies of the Henry reaction.

Nitroalkane
Carbonyl
Compound

Base Product Yield (%) Reference

Nitromethane
Formaldehyd

e
K2CO3

2-Nitro-1,3-

propanediol
Not specified [3]

Nitromethane Acetaldehyde K2CO3
1-Nitro-2-

propanol
Not specified [3]

Nitroethane
Formaldehyd

e
K2CO3

2-Nitro-1-

butanol
Not specified [3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.redalyc.org/journal/1816/181661081015/181661081015.pdf
https://www.redalyc.org/journal/1816/181661081015/181661081015.pdf
https://www.redalyc.org/journal/1816/181661081015/181661081015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15491944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Pathway of the Henry Reaction
The Henry reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to

form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon. The

resulting alkoxide is subsequently protonated to yield the β-nitro alcohol. All steps of the Henry

reaction are reversible.[1]

Nitroalkane Nitronate (Nucleophile) DeprotonationBase

β-Nitro Alkoxide
 Nucleophilic Attack

Aldehyde/Ketone

β-Nitro Alcohol Protonation

Click to download full resolution via product page

Figure 1: Mechanistic pathway of the Henry reaction.

The Nef Reaction: Converting Nitro to Carbonyl
In 1894, John Ulric Nef reported that the acid hydrolysis of a salt of a primary or secondary

nitroalkane leads to the formation of an aldehyde or a ketone, respectively, along with nitrous

oxide.[6][7][8] This reaction, known as the Nef reaction, provided a crucial method for

converting nitroalkanes, often synthesized via the Henry reaction, into valuable carbonyl

compounds.[8][9] The reaction was pioneered a year earlier in 1893 by Konovalov, who

converted the potassium salt of 1-phenylnitroethane to acetophenone using sulfuric acid.[6]

Early Experimental Protocol for the Nef Reaction
Nef's original procedure involved the use of strong mineral acids. The following protocol is

representative of his early work:

Experimental Protocol: Synthesis of Acetaldehyde from Nitroethane

Reactants: Sodium salt of nitroethane and Sulfuric acid.

Procedure:
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The sodium salt of nitroethane is prepared by treating nitroethane with a sodium alkoxide.

The salt is then added to concentrated sulfuric acid.

The reaction is often described as "violent".[6]

Acetaldehyde is isolated from the reaction mixture, with nitrous oxide being a significant

byproduct.

Quantitative Data from Early Nef Reaction Studies
The following table presents data from Nef's 1894 paper on the reaction of the sodium salt of

nitroethane with sulfuric acid.[6]

Reactant Product
Yield of
Aldehyde (%)

Yield of
Nitrous Oxide
(%)

Reference

Sodium salt of

nitroethane
Acetaldehyde at least 70% 85-89% [6]

Mechanistic Pathway of the Nef Reaction
The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a

nitronic acid, which then tautomerizes to an iminium ion. This intermediate is subsequently

attacked by water, and after a series of proton transfers and eliminations, the carbonyl

compound and nitroxyl (which dimerizes to nitrous oxide) are formed.[6]
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 Tautomerization

Adduct Nucleophilic Attack

H2O
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Figure 2: Mechanistic pathway of the Nef reaction.

The Michael Addition: Conjugate Addition to
Nitroalkenes
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, now widely

known as the Michael reaction, was first described by Arthur Michael in 1887.[10] The scope of

this reaction was soon expanded to include nitroalkenes as powerful Michael acceptors.[10][11]

The electron-withdrawing nature of the nitro group activates the alkene for nucleophilic attack

at the β-position, providing a versatile method for the formation of new carbon-carbon and

carbon-heteroatom bonds.[11][12]

Early Experimental Protocol for the Michael Addition to
a Nitroalkene
An early example of a Michael-type addition to a nitroalkene involves the reaction of a malonic

ester with a nitroalkene in the presence of a base.

Experimental Protocol: Addition of Diethyl Malonate to β-Nitrostyrene

Reactants: β-Nitrostyrene and Diethyl malonate.

Base: Sodium ethoxide in ethanol.

Procedure:

A solution of sodium ethoxide in ethanol is prepared.

Diethyl malonate is added to the basic solution to form the enolate.

β-Nitrostyrene is then added to the reaction mixture.

The mixture is stirred, often with gentle heating.

After the reaction is complete, the mixture is neutralized with acid, and the product is

isolated by extraction and distillation or crystallization.
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Quantitative Data from Early Michael Addition Studies
Quantitative data from the very earliest studies on Michael additions to nitroalkenes is not

readily available in consolidated tables. However, the reaction was qualitatively described as

proceeding in good yields.

Logical Relationship of Foundational Nitroalkene
Reactions
The Henry, Nef, and Michael reactions are intrinsically linked in synthetic organic chemistry.

The product of a Henry reaction, a β-nitro alcohol, can be dehydrated to a nitroalkene, which

can then serve as a substrate in a Michael addition. The product of the Michael addition, a

nitroalkane, can then be converted to a carbonyl compound via the Nef reaction. This logical

workflow highlights the synthetic power of these early discoveries.
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Figure 3: Synthetic workflow connecting the Henry, Michael, and Nef reactions.

Early Synthesis of Nitroalkenes
The development of reactions utilizing nitroalkenes necessitated methods for their synthesis.

One of the earliest and most straightforward methods for the preparation of nitroalkenes was

the dehydration of β-nitro alcohols, which were accessible through the Henry reaction.[11]

Experimental Protocol for Nitroalkene Synthesis via
Dehydration
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A common early method for the dehydration of a β-nitro alcohol involved heating with a

dehydrating agent.

Experimental Protocol: Synthesis of β-Nitrostyrene

Reactant: 2-Nitro-1-phenylethanol (the product of the Henry reaction between benzaldehyde

and nitromethane).

Dehydrating Agent: Phthalic anhydride or a strong acid.

Procedure:

2-Nitro-1-phenylethanol is mixed with a dehydrating agent such as phthalic anhydride.

The mixture is heated, often under reduced pressure, to distill the product.

The crude β-nitrostyrene is then purified, typically by recrystallization.

Conclusion
The pioneering studies of Louis Henry, John Ulric Nef, and Arthur Michael in the late 19th

century laid the chemical foundation for the rich and diverse field of nitroalkene chemistry. Their

development of the Henry, Nef, and Michael reactions provided the essential tools for the

synthesis and transformation of this important class of compounds. The experimental protocols

and mechanistic insights from this era, while lacking the precision of modern techniques,

represent monumental achievements in the history of organic synthesis. For contemporary

researchers in drug development and other scientific fields, an understanding of these

foundational principles is invaluable for the continued innovation and application of nitroalkene

chemistry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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